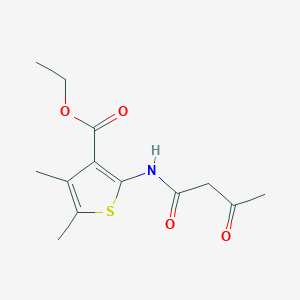

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-5-18-13(17)11-8(3)9(4)19-12(11)14-10(16)6-7(2)15/h5-6H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLXFFJAPVLLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications. For example, the use of phosphorus pentasulfide in the Paal–Knorr reaction requires careful handling due to its reactivity and potential hazards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines. An MTT assay indicated an IC50 value ranging from 15 to 49 μM, suggesting potent inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis and cell cycle arrest |

| A549 (lung cancer) | 23 | Inhibits proliferation |

Antimicrobial Activity

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate also exhibits antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have shown an MIC of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 18 |

| Escherichia coli | 50 | 15 |

Case Studies

-

Study on Anticancer Effects

- Objective : Evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to measure cell viability.

- Results : Significant inhibition of cell growth observed at concentrations greater than 10 µM.

-

Antimicrobial Efficacy Study

- Objective : Assess antimicrobial properties against pathogenic bacteria.

- Methodology : Disk diffusion method for measuring inhibition zones.

- Results : Clear zones of inhibition were observed for both E. coli and S. aureus, indicating effective antimicrobial activity.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 3-oxobutanoylamino group, in particular, may confer distinct properties compared to other thiophene derivatives.

Biological Activity

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is a synthetic organic compound characterized by its thiophene ring structure and specific functional groups. Its molecular formula is C13H17NO4S, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : Ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate

- Molecular Weight : 283.34 g/mol

- CAS Number : 315676-49-4

The compound features a five-membered thiophene ring with a carboxylate group, which is known to influence its biological interactions.

The biological activity of Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate primarily involves its interaction with specific molecular targets within biological systems. Thiophene derivatives are known to modulate enzyme activity and receptor interactions, leading to various pharmacological effects such as:

- Antimicrobial Activity : Thiophene compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some studies suggest that derivatives of thiophene can inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, in vitro assays have shown significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The following table summarizes the IC50 values for Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate compared to standard drugs:

| Compound | A549 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

|---|---|---|

| Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate | 22.09 | 6.40 |

| Doxorubicin | 9.18 | 15.06 |

These results indicate that the compound exhibits comparable or superior activity against certain cancer cell lines when compared to established chemotherapeutic agents.

Case Studies

- Cytotoxicity Assay : A study evaluated the effects of Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate on A549 and MCF-7 cell lines using the MTT assay method. The compound showed significant dose-dependent inhibition of cell viability, particularly against MCF-7 cells.

- Antioxidant Activity : The antioxidant potential was assessed using DPPH radical scavenging assays, revealing that this compound can effectively neutralize free radicals, suggesting its potential use in formulations aimed at oxidative stress-related conditions.

Q & A

What are the optimized synthetic routes for Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. Key parameters include:

- Catalytic system : Piperidine and acetic acid in toluene (72–94% yield) .

- Reaction time : 5–6 hours under reflux.

- Purification : Recrystallization with alcohols to achieve >95% purity.

Advanced optimization may involve solvent screening (e.g., DMF for polar intermediates) or microwave-assisted methods to reduce time.

Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound and its derivatives?

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- NMR : ¹H NMR confirms substituent patterns (e.g., methyl protons at δ 2.1–2.5 ppm; thiophene protons at δ 6.8–7.2 ppm). ¹³C NMR detects ester carbonyls (~165 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in derivatives (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, CCDC reference in ).

How can researchers design derivatives to enhance bioactivity, such as anticancer or anti-inflammatory effects?

- Acylation/alkylation : React the amino group with chloroacetyl chloride or isothiocyanates to introduce electrophilic moieties (e.g., compound 4 in ).

- Cyclization : Form fused heterocycles (e.g., thieno[2,3-d]pyrimidin-4(3H)-one) via intramolecular condensation .

- Structure-activity relationship (SAR) : Substituents like allyl or benzyl groups improve cytotoxicity (IC₅₀ = 23.2–95.9 µM against MCF-7 cells) .

What in vitro and in vivo models are suitable for evaluating the anticancer mechanism of this compound?

- In vitro :

- In vivo :

How do computational studies support the development of JAK2 inhibitors based on this scaffold?

- Docking simulations : Predict binding affinity to JAK2’s ATP-binding pocket (PDB: 4D1S). Key interactions include hydrogen bonds with Leu983 and hydrophobic contacts with Pro980 .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and PSA (<140 Ų) for blood-brain barrier penetration.

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

What analytical strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?

- HPLC-MS : Detect impurities (e.g., unreacted starting materials or hydrolysis products) .

- TLC monitoring : Optimize reaction progress using silica gel plates (hexane:EtOAc = 3:1).

- Isolation techniques : Column chromatography (silica gel, gradient elution) for challenging separations .

How does the active methylene group in this compound influence its reactivity in heterocyclization?

The active methylene (CH₂ adjacent to carbonyl) participates in nucleophilic attacks and cyclocondensation reactions. For example:

- Knoevenagel condensation : Forms C=C bonds with aldehydes, critical for generating α,β-unsaturated intermediates .

- Michael addition : Reacts with enolates to construct pyrazole or isoxazole rings .

What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Which databases or spectral libraries provide authoritative reference data for this compound?

- PubChem : CID 1173633 (structural analogs) .

- Cambridge Structural Database (CSD) : Crystallographic data for derivatives (e.g., refcode QEGJUE in ).

- Reaxys : Synthetic procedures and patent literature (e.g., DE102005062314).

How can researchers validate the ecological impact of this compound during preclinical development?

- OECD guidelines :

- Test 301 : Ready biodegradability assessment.

- Test 201/202 : Daphnia magna acute toxicity (EC₅₀).

- Bioaccumulation : Calculate logKₜ (octanol-water partition coefficient) using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.